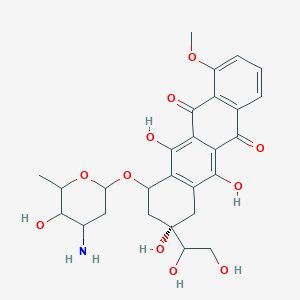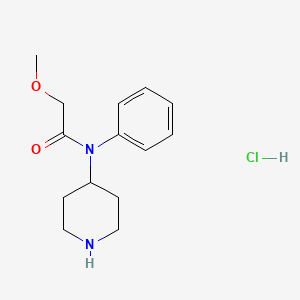
4-EAPB (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-APB is a positional isomer of the designer drug 6-APB, also known as benzo fury, found in recreational drugs. It is also an analog of MDA in which the 3,4-methylenedioxyphenyl ring system has been replaced with a benzofuran ring. 4-EAPB is an analog of 4-APB that is characterized by an ethyl group added to the amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
1. Polymerization and Material Science
4-EAPB, a monomer, has been utilized in polymerization processes. In a study by Ostrauskait et al. (2000), the synthesis and cationic polymerization of a new monomer, closely related to 4-EAPB, is described. This monomer was polymerized with boron trifluoride diethyl etherate to yield oligomers, showing its potential in creating new polymeric materials (Ostrauskait et al., 2000).
2. Antimicrobial Applications
Arun et al. (2003) explored the synthesis of compounds including a variant similar to 4-EAPB and their application as antimicrobial agents. They tested the antimicrobial activity of these compounds against various microorganisms, indicating the potential use of 4-EAPB derivatives in antimicrobial treatments (Arun et al., 2003).
3. Catalytic Applications
Liu et al. (2014) investigated the use of a compound analogous to 4-EAPB hydrochloride as a recyclable catalyst for acylation of inert alcohols. This study highlights the potential of 4-EAPB hydrochloride in catalysis, particularly in organic synthesis (Liu et al., 2014).
4. Corrosion Inhibition
Ghasemi et al. (2013) conducted research on the use of a compound similar to 4-EAPB as a corrosion inhibitor for mild steel. This suggests that 4-EAPB derivatives could be valuable in protecting metals against corrosion, especially in industrial applications (Ghasemi et al., 2013).
Propiedades
Nombre del producto |
4-EAPB (hydrochloride) |
|---|---|
Fórmula molecular |
C13H17NO · HCl |
Peso molecular |
239.7 |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-14-10(2)9-11-5-4-6-13-12(11)7-8-15-13;/h4-8,10,14H,3,9H2,1-2H3;1H |
Clave InChI |
UUEUIGTYMYEAIE-UHFFFAOYSA-N |
SMILES |
CC(NCC)CC1=C2C=COC2=CC=C1.Cl |
Sinónimos |
4-(2-Ethylaminopropyl)Benzofuran |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




